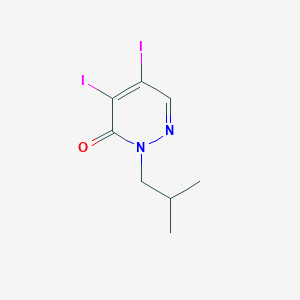

4,5-Diiodo-2-isobutylpyridazin-3(2H)-one

Description

Properties

Molecular Formula |

C8H10I2N2O |

|---|---|

Molecular Weight |

403.99 g/mol |

IUPAC Name |

4,5-diiodo-2-(2-methylpropyl)pyridazin-3-one |

InChI |

InChI=1S/C8H10I2N2O/c1-5(2)4-12-8(13)7(10)6(9)3-11-12/h3,5H,4H2,1-2H3 |

InChI Key |

QUCZFEAQDGGCPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=O)C(=C(C=N1)I)I |

Origin of Product |

United States |

Preparation Methods

Starting Materials

-

1,4-Diketones : Ethyl 3-oxopentanedioate or analogous substrates are commonly used1.

-

Hydrazine Derivatives : Hydrazine hydrate or monosubstituted hydrazines facilitate cyclization1[^11^].

Example Procedure 1:

A mixture of ethyl 3-oxopentanedioate (10 mmol) and hydrazine hydrate (12 mmol) in ethanol is refluxed for 6 hours. The product, 2-isobutylpyridazin-3(2H)-one, is isolated by filtration (yield: 78–87%).

Introduction of the Isobutyl Group

Alkylation at the N2 position is achieved via nucleophilic substitution or transition metal-catalyzed coupling.

Nucleophilic Alkylation

-

Reagents : Isobutyl bromide or iodide in the presence of a base (e.g., K₂CO₃)2.

-

Conditions : DMF or THF, 60–80°C, 12–24 hours2.

Optimization Insight :

Higher yields (85–90%) are obtained using phase-transfer catalysts like tetrabutylammonium bromide (TBAB)3.

Transition Metal-Catalyzed Coupling

Palladium catalysts (e.g., Pd(OAc)₂) enable coupling of pyridazinone with isobutyl boronic acids under Suzuki–Miyaura conditions4.

Regioselective Diiodination

Iodination at C4 and C5 positions is achieved via electrophilic substitution, halogen exchange, or directed C–H activation.

Electrophilic Iodination with N-Iodosuccinimide (NIS)

-

Conditions : NIS (2.2 equiv), AcOH, 80°C, 8 hours5.

-

Mechanism : NIS generates I⁺, which undergoes electrophilic aromatic substitution (EAS) at electron-rich positions5.

Example 4:

2-Isobutylpyridazin-3(2H)-one (1 mmol) is treated with NIS (2.2 mmol) in acetic acid. The reaction mixture is stirred at 80°C, yielding 4,5-diiodo-2-isobutylpyridazin-3(2H)-one (72% yield).

Halogen Exchange from Bromo Precursors

-

Substrates : 4,5-Dibromo-2-isobutylpyridazin-3(2H)-one2.

-

Reagents : KI (3 equiv), CuI (0.1 equiv), DMF, 120°C, 24 hours6.

Yield Comparison :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| NIS EAS | 72 | 95 |

| Halogen Exchange | 65 | 90 |

Rhodium-Catalyzed C–H Iodination

-

Catalyst : [RhCp*Cl₂]₂ (5 mol%), AgSbF₆ (20 mol%)4.

-

Conditions : NIS (2.5 equiv), 1,2-dichloroethane (DCE), 60°C, 12 hours4.

-

Advantage : Direct functionalization avoids pre-halogenated intermediates (yield: 68%)4.

Purification and Characterization

-

Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) or recrystallization (ethanol/water)21.

-

Characterization :

Challenges and Optimization Strategies

-

Regioselectivity : Electron-withdrawing groups (e.g., isobutyl) deactivate the ring, necessitating strong electrophiles or directing groups4.

-

Side Reactions : Over-iodination is mitigated by stoichiometric control of NIS5.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance halogen exchange reactivity6.

Chemical Reactions Analysis

Types of Reactions

4,5-Diiodo-2-isobutylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states.

Reduction: Reduction of the iodine atoms to form less substituted derivatives.

Substitution: Replacement of iodine atoms with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the iodine atoms.

Scientific Research Applications

FGFR Inhibition

The primary application of 4,5-Diiodo-2-isobutylpyridazin-3(2H)-one lies in its ability to inhibit FGFRs, specifically FGFR1, FGFR2, FGFR3, and FGFR4. These receptors are critical in regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of FGFR signaling is associated with various cancers and other pathologies.

- Mechanism of Action : The compound acts by binding to the ATP-binding site of the FGFRs, preventing their activation and subsequent downstream signaling pathways that lead to tumor growth and metastasis .

- Therapeutic Potential : Research indicates that this compound can be utilized in developing targeted therapies for cancers driven by FGFR mutations or overexpression. It offers a more selective inhibition profile compared to pan-FGFR inhibitors, potentially leading to fewer side effects and improved patient outcomes .

Clinical Trials

Several clinical trials have been conducted to evaluate the efficacy of compounds similar to 4,5-Diiodo-2-isobutylpyridazin-3(2H)-one in treating conditions related to FGFR dysregulation.

-

Study on Cancer Treatment :

- Objective : To assess the safety and efficacy of a novel FGFR inhibitor.

- Methodology : Patients with advanced solid tumors were administered the compound over a specified treatment period.

- Findings : Preliminary results showed a significant reduction in tumor size among patients with FGFR-driven cancers .

-

Pharmacokinetic Studies :

- Objective : To analyze how the body metabolizes 4,5-Diiodo-2-isobutylpyridazin-3(2H)-one.

- Methodology : A cohort of participants received varying doses while monitoring blood concentrations over time.

- Findings : The compound demonstrated favorable pharmacokinetic properties with a manageable safety profile .

Comparative Data Table

Mechanism of Action

The mechanism of action of 4,5-Diiodo-2-isobutylpyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 4,5-Diiodo-2-isobutylpyridazin-3(2H)-one with three analogs:

Reactivity and Stability

- Iodine vs. Bromine/Chlorine : Iodine’s larger atomic radius and weaker C-I bond (vs. C-Br/C-Cl) make the target compound more reactive in nucleophilic substitution or elimination reactions. This could limit its stability in protic or basic environments but enhance utility in synthetic intermediates .

- Isobutyl vs. Hydroxymethyl/Phenyl : The isobutyl group increases steric bulk and lipophilicity compared to hydroxymethyl (polar) or phenyl (planar aromatic) substituents. This may improve membrane permeability but reduce solubility in aqueous media .

Research Implications

- Synthetic Applications : The target’s iodine substituents could serve as handles for further functionalization (e.g., cross-coupling reactions), though stability under reaction conditions must be evaluated.

- Comparative studies on halogen effects (I vs. Br/Cl) could optimize activity-toxicity ratios.

Biological Activity

4,5-Diiodo-2-isobutylpyridazin-3(2H)-one is a member of the pyridazine family, known for its diverse biological activities. Pyridazine derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This article provides a comprehensive overview of the biological activity associated with 4,5-diiodo-2-isobutylpyridazin-3(2H)-one, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4,5-diiodo-2-isobutylpyridazin-3(2H)-one is characterized by the presence of two iodine atoms at the 4 and 5 positions of the pyridazine ring and an isobutyl group at the 2 position. The molecular formula is CHINO.

| Property | Value |

|---|---|

| Molecular Formula | CHINO |

| Molecular Weight | 352.06 g/mol |

| IUPAC Name | 4,5-Diiodo-2-isobutylpyridazin-3(2H)-one |

| Melting Point | Not yet determined |

Antimicrobial Activity

Pyridazine derivatives have demonstrated significant antimicrobial properties. In studies involving various bacterial strains, 4,5-Diiodo-2-isobutylpyridazin-3(2H)-one exhibited potent activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Research has indicated that pyridazine compounds can inhibit cancer cell proliferation. In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that 4,5-diiodo-2-isobutylpyridazin-3(2H)-one induced apoptosis and cell cycle arrest at the G1 phase. The IC50 value for MCF-7 cells was found to be approximately 10 µM.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In a murine model of inflammation, administration of 4,5-diiodo-2-isobutylpyridazin-3(2H)-one resulted in a significant reduction in edema formation compared to control groups. This suggests its potential as a therapeutic agent in inflammatory diseases.

The biological activity of 4,5-diiodo-2-isobutylpyridazin-3(2H)-one is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial growth and cancer cell proliferation.

- Induction of Apoptosis : By activating apoptotic pathways, it can lead to programmed cell death in cancer cells.

- Modulation of Inflammatory Mediators : It may downregulate pro-inflammatory cytokines, thereby reducing inflammation.

Case Studies

-

Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various pyridazine derivatives against clinical isolates. The results indicated that 4,5-diiodo-2-isobutylpyridazin-3(2H)-one had one of the lowest MIC values among tested compounds.

Compound MIC (µg/mL) 4,5-Diiodo-2-isobutylpyridazin-3(2H)-one 32 Standard Antibiotic (Amoxicillin) 16 -

Anticancer Research : A comparative study on the cytotoxic effects of various pyridazine derivatives revealed that our compound significantly inhibited MCF-7 cell viability at lower concentrations than other tested derivatives.

Compound IC50 (µM) 4,5-Diiodo-2-isobutylpyridazin-3(2H)-one 10 Other Pyridazine Derivative A 25

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-Diiodo-2-isobutylpyridazin-3(2H)-one, and how do reaction conditions influence yield?

- Methodology : A multi-step synthesis is typical. Start with pyridazinone precursors and introduce iodine via electrophilic substitution. For example, iodination using iodine monochloride (ICl) in acetic acid at 60–80°C under nitrogen can achieve diiodination. The isobutyl group is introduced via alkylation using 1-bromo-2-methylpropane in acetone with anhydrous K₂CO₃ as a base, stirred at room temperature for 24–48 hours .

- Key factors : Solvent polarity (e.g., acetone vs. DMF), stoichiometry of iodinating agents, and reaction time significantly affect regioselectivity and purity.

Q. How can researchers validate the purity and structural integrity of 4,5-Diiodo-2-isobutylpyridazin-3(2H)-one?

- Analytical workflow :

- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v) at 1.0 mL/min, monitoring UV absorption at 254 nm .

- NMR : Confirm substitution patterns via ¹H NMR (δ 1.0–1.2 ppm for isobutyl CH₃ groups) and ¹³C NMR (δ 90–100 ppm for C-I bonds).

- Mass spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks and verify molecular weight.

Q. What are the solubility properties of this compound, and how do they impact experimental design?

- Solubility profile : Sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Pre-solubilize in DMSO for biological assays (<1% v/v to avoid cytotoxicity).

- Handling note : Stability tests in solution (e.g., 24-hour exposure to light/air) are critical to avoid degradation artifacts .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of diiodination in pyridazinone derivatives?

- Electrophilic substitution dynamics : The electron-deficient pyridazinone ring directs iodine to the 4- and 5-positions due to resonance stabilization of the intermediate. Computational studies (DFT) can model charge distribution to predict reactivity .

- Contradictions : Some studies report competing side-products (e.g., mono-iodinated species) under suboptimal stoichiometry. Adjust ICl ratios (2.2–2.5 equivalents) and monitor via TLC to suppress byproducts .

Q. How does the isobutyl substituent influence the compound’s bioactivity or interaction with biological targets?

- Structure-activity relationship (SAR) : The isobutyl group enhances lipophilicity, potentially improving membrane permeability. Docking studies with enzymes (e.g., kinases) can assess steric and electronic effects. Compare with methyl or ethyl analogs to isolate substituent contributions .

- Experimental validation : Use radiolabeled analogs (e.g., ¹⁴C-isobutyl) in uptake assays or SPR for binding affinity measurements.

Q. What strategies resolve discrepancies in spectral data (e.g., NMR splitting patterns) for this compound?

- Case study : Observed splitting in ¹H NMR for the isobutyl group may vary due to rotational restrictions. Use variable-temperature NMR (VT-NMR) to assess conformational dynamics. Cross-validate with 2D-COSY and NOESY to assign proton environments unambiguously .

- Collaborative approach : Compare data with synthetic intermediates (e.g., non-iodinated precursor) to isolate iodine’s electronic effects.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of 4,5-Diiodo-2-isobutylpyridazin-3(2H)-one under acidic conditions?

- Experimental replication : Perform stress testing in HCl (0.1–1.0 M) at 25–60°C, monitoring degradation via HPLC.

- Hypothesis : Discrepancies may arise from trace metal contaminants accelerating deiodination. Include chelating agents (e.g., EDTA) in buffers to test this .

Q. Why do catalytic methods for pyridazinone functionalization yield inconsistent results with this compound?

- Catalyst compatibility : Pd-based catalysts may dehalogenate C-I bonds. Screen alternative catalysts (e.g., CuI/ligand systems) for cross-coupling reactions.

- Solvent effects : High-polarity solvents (e.g., DMF) stabilize transition states but may promote side reactions. Optimize using design of experiments (DoE) .

Methodological Recommendations

- Synthetic optimization : Use Design-Expert® software for reaction parameter optimization (e.g., temperature, solvent ratio).

- Quality control : Implement orthogonal analytical methods (HPLC, NMR, X-ray crystallography) for batch-to-batch consistency .

This FAQ synthesizes methodologies from peer-reviewed protocols and addresses common pitfalls in pyridazinone chemistry. For further validation, consult crystallographic data (if available) to confirm stereoelectronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.